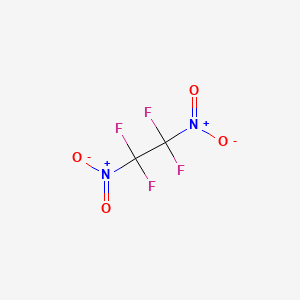
1,1,2,2-Tetrafluoro-1,2-dinitroethane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,1,2,2-Tetrafluoro-1,2-dinitroethane is a chemical compound with the molecular formula C2F4N2O4 It consists of two carbon atoms, four fluorine atoms, two nitrogen atoms, and four oxygen atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,1,2,2-Tetrafluoro-1,2-dinitroethane typically involves the nitration of tetrafluoroethane. The reaction conditions often require the use of strong nitrating agents such as nitric acid or a mixture of nitric acid and sulfuric acid. The reaction is usually carried out at low temperatures to control the exothermic nature of the nitration process.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the careful handling of nitrating agents and the use of specialized equipment to ensure safety and efficiency. The product is then purified through distillation or recrystallization to obtain the desired purity.
Chemical Reactions Analysis
Types of Reactions
1,1,2,2-Tetrafluoro-1,2-dinitroethane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form higher oxidation state products.
Reduction: Reduction reactions can convert the nitro groups to amino groups.
Substitution: Fluorine atoms can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as hydrogen gas in the presence of a catalyst or metal hydrides are used.
Substitution: Nucleophilic substitution reactions often require the presence of a strong base or acid catalyst.
Major Products Formed
Oxidation: Products include higher oxidation state compounds with additional oxygen atoms.
Reduction: Amino derivatives of the original compound.
Substitution: Compounds with different functional groups replacing the fluorine atoms.
Scientific Research Applications
1,1,2,2-Tetrafluoro-1,2-dinitroethane has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a precursor for other fluorinated compounds.
Biology: Investigated for its potential effects on biological systems and as a tool in biochemical studies.
Medicine: Explored for its potential use in drug development and as a diagnostic agent.
Industry: Utilized in the production of specialized materials and as an intermediate in chemical manufacturing.
Mechanism of Action
The mechanism of action of 1,1,2,2-Tetrafluoro-1,2-dinitroethane involves its interaction with molecular targets such as enzymes and receptors. The compound can undergo metabolic transformations, leading to the formation of reactive intermediates that interact with cellular components. These interactions can result in various biological effects, depending on the specific pathways involved.
Comparison with Similar Compounds
Similar Compounds
1,1,2,2-Tetrafluoroethane: A related compound with similar fluorine content but without nitro groups.
1,2-Dichloro-1,1,2,2-tetrafluoroethane: Contains chlorine atoms in addition to fluorine, leading to different chemical properties.
1,1,2,2-Tetrafluoroethyl 2,2,2-trifluoroethyl ether: A fluorinated ether with distinct applications in battery technology.
Uniqueness
1,1,2,2-Tetrafluoro-1,2-dinitroethane is unique due to the presence of both fluorine and nitro groups, which impart specific reactivity and potential applications. Its combination of properties makes it a valuable compound for research and industrial use.
Properties
CAS No. |
356-16-1 |
|---|---|
Molecular Formula |
C2F4N2O4 |
Molecular Weight |
192.03 g/mol |
IUPAC Name |
1,1,2,2-tetrafluoro-1,2-dinitroethane |
InChI |
InChI=1S/C2F4N2O4/c3-1(4,7(9)10)2(5,6)8(11)12 |
InChI Key |
NELYAMNMZQGYAJ-UHFFFAOYSA-N |
Canonical SMILES |
C(C([N+](=O)[O-])(F)F)([N+](=O)[O-])(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


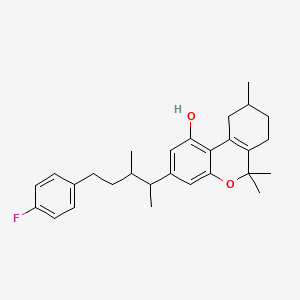
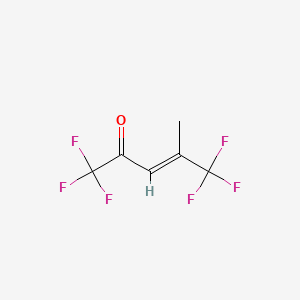
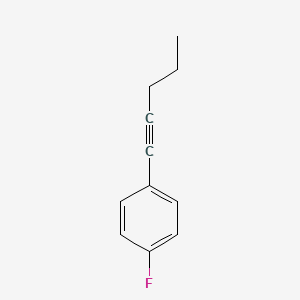
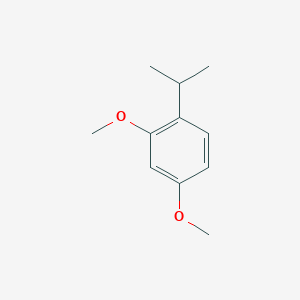
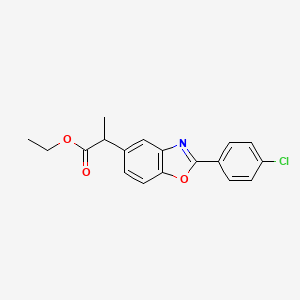
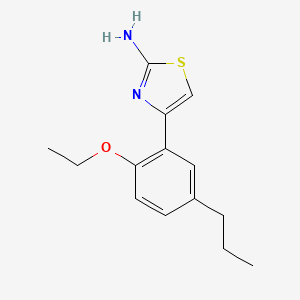
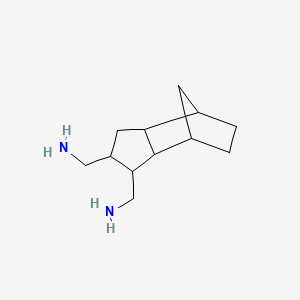
![2-(Diethylamino)ethyl 4-[[2-(phenylmethoxy)benzoyl]amino]benzoate](/img/structure/B15289189.png)
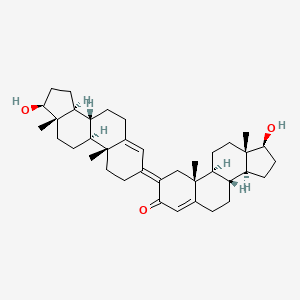
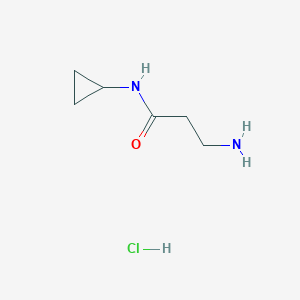
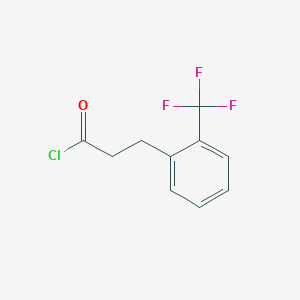
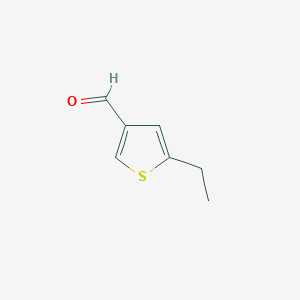
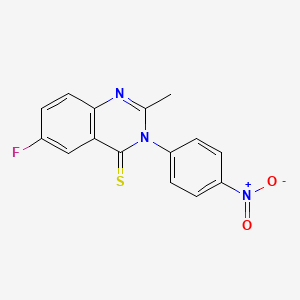
![hexasodium;2-[[4-[4-[(Z)-2-[4-[[4-(2,5-disulfonatoanilino)-6-morpholin-4-yl-1,3,5-triazin-2-yl]amino]-2-sulfonatophenyl]ethenyl]-3-sulfonatoanilino]-6-morpholin-4-yl-1,3,5-triazin-2-yl]amino]benzene-1,4-disulfonate](/img/structure/B15289235.png)
